Fmoc-DL-2-aminoheptanedioic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c24-20(25)12-6-5-11-19(21(26)27)23-22(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGQUSSMDLUWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Stereocontrolled Synthesis of Fmoc-Protected 2-Aminoheptanedioic Acid Enantiomers
The controlled synthesis of specific enantiomers of Fmoc-protected 2-aminoheptanedioic acid is crucial for their application in the synthesis of stereochemically defined peptides and other chiral molecules. rsc.orgnih.gov Two primary strategies are employed to achieve this: the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of amino acid synthesis, a chiral auxiliary can be attached to a prochiral precursor, guiding the introduction of the amino group to a specific face of the molecule and thus establishing the desired stereocenter. nih.govresearchgate.net
For the synthesis of a specific enantiomer of 2-aminoheptanedioic acid, a typical chiral auxiliary-based approach would involve the following general steps:
Attachment of a chiral auxiliary to a suitable achiral starting material.
Diastereoselective introduction of the nitrogen functionality at the α-position.
Removal of the chiral auxiliary to yield the enantiomerically enriched amino acid.
Protection of the α-amino group with the Fmoc group.
Several types of chiral auxiliaries have been successfully employed in asymmetric amino acid synthesis, including Evans oxazolidinones, Corey's chiral auxiliaries, and those derived from natural products like terpenes and amino acids. nih.gov The choice of auxiliary often depends on the specific reaction conditions and the desired stereochemical outcome. researchgate.net A notable example is the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols. researchgate.net
Asymmetric Catalysis in α-Amino Acid Derivatization
Asymmetric catalysis offers an alternative and often more atom-economical approach to the synthesis of chiral molecules. nih.gov This strategy utilizes a chiral catalyst to control the stereoselectivity of a reaction, leading to the preferential formation of one enantiomer over the other.
In the synthesis of enantiomerically enriched α-amino acids, catalytic methods such as asymmetric hydrogenation, alkylation, and amination of α-keto esters or other suitable precursors are commonly employed. For instance, phase-transfer catalysis has been utilized for the catalytic asymmetric synthesis of cyclic α-alkyl-amino acid derivatives. nih.gov A chiral phase-transfer catalyst can facilitate the enantioselective alkylation of a glycine-derived Schiff base, which can then be hydrolyzed to the corresponding α-amino acid.
The subsequent protection of the synthesized enantiomerically pure 2-aminoheptanedioic acid with the Fmoc group can be achieved using standard procedures, such as reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.gov
Optimized Routes for Fmoc-DL-2-aminoheptanedioic Acid Preparation
While the stereocontrolled synthesis of individual enantiomers is essential for many applications, the racemic form, this compound, also finds utility in various research and development contexts. Optimized methods for its preparation are available through both solution-phase and solid-phase techniques.
Solution-Phase Synthesis Protocols
Solution-phase synthesis offers a traditional and versatile approach to preparing Fmoc-protected amino acids. A common method involves the direct reaction of DL-2-aminoheptanedioic acid with Fmoc-Cl or Fmoc-succinimide (Fmoc-OSu) in a suitable solvent system. The reaction is typically carried out under basic conditions to deprotonate the amino group, facilitating its nucleophilic attack on the Fmoc reagent. nih.gov
An improved method for the quantitative derivatization of amino acids with Fmoc-Cl involves using a borate (B1201080) buffer at pH 11.4 at ambient temperature, leading to stable derivatives. nih.gov
| Parameter | Condition |
| Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| Buffer | Borate buffer |
| pH | 11.4 |
| Temperature | Ambient |
| Reaction Time | 40 minutes |
| Data from an improved method for quantitative derivatization of amino acids with Fmoc-Cl. nih.gov |
Solid-Phase Synthesis Techniques for Nα-Fmoc-Protected Amino Acids
Solid-phase synthesis, particularly Fmoc-based solid-phase peptide synthesis (SPPS), is a cornerstone of modern peptide chemistry. creative-peptides.comoup.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. oup.com The use of the Fmoc protecting group is central to this strategy due to its lability to basic conditions, which allows for its selective removal without affecting the acid-labile side-chain protecting groups. creative-peptides.comnih.gov
The general cycle for incorporating an Fmoc-protected amino acid in SPPS is as follows:
Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed, typically with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). creative-peptides.com
Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group and then coupled to the free amino group of the resin-bound peptide. oup.com
Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide chain ready for the next cycle.
While SPPS is primarily used for peptide synthesis, the underlying principles can be adapted for the synthesis and modification of individual Fmoc-amino acids. For example, a solid-phase approach has been developed for the N-methylation of Fmoc-amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov
| Step | Description |
| Resin Attachment | The C-terminal amino acid is attached to a solid support. |
| Deprotection | The Nα-Fmoc group is removed with a base (e.g., piperidine). |
| Coupling | The next Fmoc-protected amino acid is activated and coupled. |
| Washing | Excess reagents are removed by filtration and washing. |
| Cleavage | The completed peptide is cleaved from the resin. |
| General Steps in Fmoc-based Solid-Phase Peptide Synthesis. creative-peptides.comoup.com |
Derivatization Strategies for Side-Chain Functionalization
The side chain of 2-aminoheptanedioic acid, with its terminal carboxylic acid group, presents opportunities for further chemical modification or derivatization. These modifications can be used to introduce labels, crosslinkers, or other functional moieties.
One common strategy is to selectively protect the α-carboxylic acid and the α-amino group, leaving the side-chain carboxylic acid available for reaction. This can be achieved through orthogonal protection strategies, where different protecting groups are used for each functional group, allowing for their selective removal.
Derivatization reactions for the side-chain carboxyl group can include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
Amidation: Coupling with an amine using standard peptide coupling reagents to form an amide bond.
Reduction: Reduction to the corresponding alcohol using a suitable reducing agent.
Selective Esterification and Amidation at the ω-Carboxyl Group
The differential reactivity of the α- and ω-carboxyl groups is a cornerstone of the synthetic utility of this compound. Selective modification of the ω-carboxyl group, while leaving the α-carboxyl group available for peptide bond formation, is a critical step for incorporating this amino acid into complex molecular architectures.
Research Findings:
Selective esterification of the ω-carboxyl group is a common strategy to prepare the monomer for solid-phase peptide synthesis (SPPS). A prime example is the synthesis of (S)-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester. chemimpex.com In this derivative, the tert-butyl ester serves as a protecting group for the side-chain carboxyl function, which is stable under the basic conditions used for Fmoc group removal but can be cleaved with acid. chemimpex.com This allows the α-carboxyl group to be activated for coupling reactions.
Selective amidation at the ω-carboxyl group can be achieved using water-soluble carbodiimides to activate the carboxyl groups. nih.gov The activated o-acylurea intermediates are then susceptible to nucleophilic attack by amines. nih.gov The selectivity of this reaction can be influenced by the microenvironment of the carboxyl groups and the nature of the attacking amine. nih.gov For instance, studies on similar dicarboxylic acids have shown that the choice of amine nucleophile (e.g., glycine (B1666218) ethyl ester versus glucosamine) can lead to differential reactivity at specific carboxyl sites, a principle that can be extended to this compound. nih.gov
The general approach for selective ω-modification involves:
Protection of the α-amino group with Fmoc.
Selective reaction at the ω-carboxyl group, often taking advantage of steric hindrance differences or by forming a temporary cyclic anhydride (B1165640) involving the α-carboxyl group.
Purification of the desired ω-modified monomer.
Introduction of Orthogonal Protecting Groups
In peptide synthesis, orthogonality is a crucial concept that allows for the selective removal of one type of protecting group in the presence of others. nih.gov For this compound, the Nα-Fmoc group is the primary protecting group, which is base-labile. Therefore, any protecting group applied to the ω-carboxyl side chain must be stable to bases like piperidine but removable under different, non-interfering conditions. nih.govsigmaaldrich.com
The introduction of such an orthogonal protecting group on the ω-carboxyl function is essential for synthesizing branched or cyclic peptides and for performing post-synthetic modifications on the side chain. sigmaaldrich.com
Detailed Research Findings:
A variety of protecting groups are available that are orthogonal to the Fmoc/tBu strategy commonly used in SPPS. The choice of protecting group dictates the conditions required for its removal, thereby defining the synthetic route for further modifications.
Interactive Table: Orthogonal Protecting Groups for Carboxyl Side Chains
| Protecting Group | Structure/Type | Cleavage Conditions | Stability |
| tert-Butyl (tBu) | Ester | Strong Acid (e.g., Trifluoroacetic acid - TFA) | Piperidine, mild acid, Pd(0), Hydrazine |
| Allyl (All) | Ester | Pd(Ph₃P)₄ / Scavenger (e.g., N-methylmorpholine) | TFA, Piperidine, Hydrazine |
| 2,4-Dimethyl-3-pentyl (Dmab) | Ester | 2% Hydrazine in DMF | TFA, Piperidine, Pd(0) |
| 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (ivDde) | Amine-derived (used on Lys, but principle applies to Asp/Glu side chains via amide linkage) | 2% Hydrazine in DMF | TFA, Piperidine |
| Monomethoxytrityl (Mmt) | Ether/Ester (depending on linkage) | 1% TFA in DCM | Piperidine, Hydrazine, Pd(0) |
The use of these protecting groups allows for a modular approach to complex peptide synthesis. For example, a peptide containing this compound(ω-OAll) can have its allyl ester deprotected on-resin using a palladium catalyst without affecting any acid-labile (like tBu) or base-labile (Fmoc) groups. sigmaaldrich.com
Post-Synthetic Modification Approaches on this compound
Post-synthetic modification refers to the chemical alteration of a peptide after its initial chain assembly on a solid support. This powerful technique allows for the introduction of labels, cross-linkers, or other functionalities that are not compatible with standard peptide synthesis conditions. This compound, with its side-chain carboxyl group, is an ideal candidate for such modifications.
Detailed Research Findings:
The general strategy for post-synthetic modification using this amino acid derivative involves a multi-step process:
Incorporation: The amino acid is introduced into the peptide sequence during SPPS as this compound(ω-P), where 'P' is an orthogonal protecting group (e.g., Allyl or Dmab).
Peptide Elongation: The peptide chain is extended to the desired length.
Selective Deprotection: The orthogonal protecting group 'P' on the aminoheptanedioic acid side chain is selectively removed on the solid support, exposing a free ω-carboxyl group. For example, an allyl group is removed with a palladium catalyst, while Fmoc and other acid-labile groups remain intact. sigmaaldrich.com
On-Resin Modification: The newly exposed side-chain carboxyl group is then reacted with a molecule of interest. This is typically an amidation reaction where the carboxyl group is activated (e.g., with HBTU/HOBt) and then coupled with a primary or secondary amine to form a stable amide bond. This approach can be used to attach fluorescent dyes, biotin (B1667282) tags, or small molecule drugs.
Final Cleavage: After the on-resin modification is complete, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin support using a strong acid cocktail (e.g., TFA), which also removes any remaining acid-labile side-chain protecting groups.
This methodology provides a robust platform for creating highly functionalized peptides with precisely placed modifications, expanding the chemical diversity and utility of the resulting molecules. The principles used for post-synthetic glycation of lysine (B10760008) residues, for example, can be adapted for the side chain of aminoheptanedioic acid. nih.gov
Integration of Fmoc Dl 2 Aminoheptanedioic Acid in Peptide and Peptidomimetic Design
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. masterorganicchemistry.compeptide.com The use of the base-labile Fmoc protecting group is a dominant strategy in SPPS due to its mild cleavage conditions, which are compatible with a wide range of sensitive amino acid side chains. nih.govchempep.com Fmoc-DL-2-aminoheptanedioic acid is designed for seamless integration into this workflow. avantorsciences.com As a non-proteinogenic amino acid, it allows chemists to introduce unique structural and functional elements into a peptide chain that are not accessible with the 20 common proteinogenic amino acids. nih.govpeptide.com The presence of the second carboxylic acid group on its side chain offers a valuable point for further modification or for creating branched or cyclic peptide structures. uci.edu
In SPPS, high coupling efficiency is critical to ensure the successful synthesis of the target peptide with high purity. The Fmoc group plays a crucial role in this process. While specific quantitative data on the coupling efficiency of this compound is not extensively documented in readily available literature, general principles of Fmoc-based SPPS apply. The process involves the activation of the free carboxyl group of the incoming Fmoc-amino acid, typically using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to form a reactive intermediate that readily acylates the free amine of the resin-bound peptide chain. libretexts.org
A significant concern during peptide synthesis is racemization, the loss of stereochemical integrity at the α-carbon. The Fmoc protecting group, in conjunction with modern coupling reagents, generally provides excellent control over racemization. nih.gov The bulky nature of the Fmoc group and the reaction conditions employed in standard SPPS cycles help to minimize the formation of undesirable stereoisomers. However, aspartimide formation, a side reaction that can lead to racemization and other by-products, is a known issue for amino acids like aspartic acid, especially during prolonged exposure to the basic conditions used for Fmoc removal. nih.govchempep.com While 2-aminoheptanedioic acid is not aspartic acid, the presence of a side-chain carboxyl group suggests that careful optimization of coupling and deprotection steps is prudent to mitigate any potential side reactions.
The standardization of Fmoc chemistry has facilitated its widespread adoption in automated peptide synthesizers. nih.gov These instruments automate the repetitive cycles of deprotection, washing, coupling, and capping, enabling the rapid and efficient production of peptides. This compound, as a standard Fmoc-protected building block, is fully compatible with these automated systems. avantorsciences.com Its use in an automated synthesizer follows the same protocols as other Fmoc-amino acids, allowing for its programmed incorporation at any desired position within a peptide sequence. uci.edu This compatibility is crucial for the development of novel peptide-based therapeutics and research tools, where the synthesis of numerous analogs is often required for structure-activity relationship (SAR) studies. nih.gov
Incorporation into Constrained Peptide Architectures
The flexibility of linear peptides can limit their biological activity and metabolic stability. Constraining a peptide's conformation can pre-organize it into the bioactive shape, enhancing receptor binding and improving resistance to enzymatic degradation. nih.gov The unique dicarboxylic acid structure of 2-aminoheptanedioic acid makes it an excellent building block for creating such constrained architectures. uci.edu
The side-chain carboxylic acid of 2-aminoheptanedioic acid provides a convenient handle for peptide cyclization. After the linear peptide has been assembled via SPPS, the side-chain carboxyl group can be selectively deprotected and activated to form a covalent bond with another functional group within the peptide, such as a free amino group on another amino acid's side chain or the N-terminal amine. This results in a cyclic peptide, where the conformation is significantly more rigid than its linear counterpart. This strategy is particularly useful for creating macrocyclic peptides, which are of great interest in drug discovery. uci.edunih.gov
Peptide secondary structures, such as α-helices and β-turns, are often critical for mediating biological interactions. nih.gov Peptidomimetics are compounds designed to mimic these structures to elicit a specific biological response. nih.gov The incorporation of conformationally constrained amino acids is a key strategy in the design of peptidomimetics. nih.gov By introducing this compound into a peptide sequence, its dicarboxylic side chain can be used as an anchor point to create covalent linkages that force the peptide backbone to adopt a specific turn or helical geometry. For instance, by linking the side chain to a downstream amino acid, it is possible to nucleate the formation of a stable β-turn, a common motif in protein-protein interactions. nih.govnih.gov
Utility in the Construction of Non-Ribosomal Peptides (NRPs)
Non-ribosomal peptides (NRPs) are a class of natural products synthesized by microorganisms, not by the ribosome, but by large multienzyme complexes called non-ribosomal peptide synthetases (NRPS). nih.gov These peptides often exhibit potent biological activities and are a rich source of therapeutic agents. A key feature of NRPs is their high structural diversity, which arises from the incorporation of non-proteinogenic amino acids, D-amino acids, and other unusual building blocks. peptide.comnih.gov
The chemical synthesis of NRPs and their analogs is a major focus of medicinal chemistry. This compound serves as a valuable building block in this endeavor, as it represents a type of non-proteinogenic amino acid that can be incorporated into synthetic NRP constructs. nih.gov Its use allows researchers to systematically modify natural NRPs to improve their properties or to create entirely novel peptide structures inspired by the principles of non-ribosomal synthesis. The ability to introduce a dicarboxylic acid functionality can mimic certain features of natural NRPs or provide new sites for chemical diversification.
| Application Area | Role of this compound |
| Solid-Phase Peptide Synthesis (SPPS) | Serves as a non-proteinogenic building block for peptide elongation. nih.govavantorsciences.com |
| Automated Peptide Synthesis | Fully compatible with automated synthesizers using Fmoc chemistry. nih.gov |
| Constrained Peptides | The side-chain carboxyl group acts as a handle for cyclization. uci.edunih.gov |
| Peptidomimetics | Used to design and synthesize mimics of secondary structures like β-turns. nih.gov |
| Non-Ribosomal Peptides (NRPs) | Enables the synthesis of analogs of complex natural products. nih.gov |
| This table outlines the primary applications of this compound in peptide and peptidomimetic chemistry. |
Development of Peptide-Based Scaffolds for Molecular Recognition
The design and synthesis of peptide-based scaffolds capable of specific molecular recognition is a burgeoning field in bio-organic and medicinal chemistry. These scaffolds aim to mimic the binding capabilities of natural proteins, such as antibodies and enzymes, but with the advantages of smaller size, greater stability, and ease of modification. The incorporation of non-proteinogenic amino acids, such as this compound, into these scaffolds offers a powerful strategy to introduce novel structural and functional features that can enhance their molecular recognition properties.
This compound, a dicarboxylic amino acid derivative, is a particularly interesting building block for the construction of such scaffolds. Its unique structure, featuring a seven-carbon chain with two carboxylic acid groups, allows for the introduction of key functionalities that can participate in a variety of non-covalent interactions critical for molecular recognition. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. nih.gov
While specific research detailing the use of this compound in molecular recognition scaffolds is not extensively documented in publicly available literature, the principles of peptidomimetic design allow for the extrapolation of its potential roles. For instance, the two carboxyl groups can be strategically positioned within a peptide sequence to create a "pincer-like" motif capable of binding to positively charged or polar functional groups on a target molecule. The stereochemistry of the DL-amino acid could also be exploited to create unique three-dimensional arrangements of these functional groups, further enhancing binding specificity.
The development of such scaffolds involves a systematic approach where the peptide sequence is designed to fold into a predictable secondary structure, such as an alpha-helix or a beta-sheet. The non-proteinogenic amino acid is then incorporated at a specific position to project its functional side chain into a potential binding interface. The affinity and selectivity of the resulting scaffold for a target molecule can then be assessed using various biophysical techniques.
The following table outlines the potential contributions of this compound to the properties of a peptide-based scaffold for molecular recognition, based on established principles of molecular interactions.
| Feature of this compound | Potential Contribution to Molecular Recognition Scaffold | Type of Interaction |
| Two Carboxylic Acid Groups | Can act as hydrogen bond donors and acceptors, crucial for recognizing polar guest molecules. Can engage in strong electrostatic interactions with positively charged moieties on a target. | Hydrogen Bonding, Electrostatic Interactions |
| Aliphatic Side Chain (Heptanedioic Acid) | Contributes to the hydrophobic core of the scaffold, influencing its overall folding and stability. Can participate in van der Waals interactions with nonpolar regions of a target molecule. | Hydrophobic Interactions, Van der Waals Forces |
| Potential for Metal Coordination | The two carboxylate groups can chelate metal ions, creating a metallo-scaffold with unique catalytic or binding properties. | Coordination Bonding |
| Stereochemistry (DL-form) | The racemic mixture allows for the exploration of different spatial arrangements of the functional groups, potentially leading to scaffolds with distinct binding specificities. | Stereospecific Interactions |
Applications in Advanced Chemical Biology Research
Engineering of Bioactive Peptides with Enhanced Conformational Stability
The conformational stability of a peptide is intrinsically linked to its biological activity and therapeutic potential. The introduction of non-standard amino acids is a key strategy to modulate this stability. While the incorporation of D-amino acids can sometimes be disruptive to secondary structures like α-helices, it can also confer resistance to proteolytic degradation, thereby enhancing the peptide's in vivo half-life. sb-peptide.com The racemic nature of Fmoc-DL-2-aminoheptanedioic acid allows for the exploration of both L- and D-configurations within a peptide sequence. The L-isomer can be seamlessly integrated into standard peptide structures, while the D-isomer can introduce specific conformational constraints or turns. This dual potential makes it a valuable tool for systematically studying the structure-activity relationship (SAR) of bioactive peptides and for engineering peptides with improved stability profiles. sb-peptide.com
Design of Peptidomimetics for Modulating Biological Pathways
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound serves as an excellent scaffold for the design of such molecules. The di-acid functionality of the side chain offers a branching point for the attachment of various chemical moieties, allowing for the creation of complex, three-dimensional structures that can effectively mimic the binding epitopes of larger peptides. These peptidomimetics can be designed to interact with specific biological targets, such as receptors or enzymes, thereby modulating their activity in biological pathways. For instance, peptide/peptoid hybrids, which are known for their proteolytic stability, can be synthesized using building blocks like this compound to create novel therapeutic candidates. nih.gov
Utilization in Chemical Probe Synthesis
Chemical probes are essential tools for studying biological systems. The versatility of this compound lends itself to the synthesis of various types of probes.
Fluorescently labeled peptides are widely used to visualize and track biological processes. peptide.com The Fmoc-based solid-phase synthesis is a standard method for preparing such peptides. nih.gov this compound can be incorporated into a peptide sequence, and its side-chain carboxylic acid can be subsequently functionalized with a fluorescent dye. This allows for the site-specific labeling of the peptide. nih.gov The choice of fluorophore can be tailored to the specific application, with common options including fluorescein (B123965) (FAM), tetramethylrhodamine (B1193902) (TAMRA), and cyanine (B1664457) dyes. sb-peptide.com These fluorescently labeled peptides can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies to investigate peptide localization, protein-protein interactions, and enzyme kinetics. peptide.com
| Fluorophore | Excitation (nm) | Emission (nm) | Common Application |
| FAM | 495 | 517 | Nucleic acid sequencing, peptide labeling |
| TAMRA | 552 | 578 | Bioconjugates, immunochemistry |
| Cy3 | 550 | 570 | FRET, immunoassays |
| Cy5 | 650 | 670 | FRET, in-vivo imaging |
Photoactivatable probes, also known as photoaffinity labels, are powerful tools for identifying and mapping the binding sites of ligands on their biological targets. These probes typically contain a photoreactive group that, upon activation with light, forms a covalent bond with the target molecule. While specific examples utilizing this compound in photoactivatable probes are not extensively documented, its structure is amenable to such applications. The side-chain carboxylic acid could be used as a handle to attach a photoreactive moiety, such as an azide (B81097) or a diazirine. The resulting photoactivatable peptide could then be used to irradiate a biological sample, leading to the covalent labeling of the target protein for subsequent identification and analysis.
Contributions to Combinatorial Library Generation
Combinatorial chemistry is a powerful technique for the rapid synthesis and screening of large numbers of compounds to identify new drug leads. nih.gov Fmoc-protected amino acids are fundamental building blocks in the solid-phase synthesis of peptide libraries. The inclusion of non-natural amino acids like this compound in these libraries significantly expands their chemical diversity. The di-acid side chain allows for the creation of branched or cyclic peptides, further increasing the structural complexity and potential for identifying novel bioactive compounds. The use of Fmoc chemistry in the generation of DNA-encoded chemical libraries (DECLs) is also a rapidly growing field, where the versatility of building blocks like this compound can be leveraged to create vast libraries of peptide-based compounds for high-throughput screening.
Analytical and Characterization Techniques in Fmoc Dl 2 Aminoheptanedioic Acid Research
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are indispensable for the analysis of Fmoc-DL-2-aminoheptanedioic acid, providing the means to assess its purity and to separate its stereoisomers. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed methods for these purposes.
HPLC and UPLC Method Development for Fmoc-Amino Acids
The development of robust HPLC and UPLC methods is crucial for the quality control of Fmoc-amino acids, including this compound. These methods are primarily used to determine the purity of the compound and to identify any process-related impurities.
Key Considerations for Method Development:
Stationary Phase: Reversed-phase columns, such as C18 or C8, are frequently used for the separation of Fmoc-amino acids. rsc.org The hydrophobicity of these stationary phases allows for effective retention and separation based on the polarity of the analytes.
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (often with a buffer like phosphate (B84403) or an acid additive like trifluoroacetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. chemicalbook.comjasco-global.com Gradient elution, where the proportion of the organic modifier is increased over time, is commonly used to achieve optimal separation of the main compound from any impurities. jasco-global.com
Detection: The fluorenyl group in the Fmoc moiety provides a strong chromophore, making UV detection at wavelengths around 265 nm or 301 nm highly effective. jasco-global.com Fluorescence detection can also be employed for enhanced sensitivity. nih.gov
Typical Impurities: The synthesis of Fmoc-amino acids can lead to predictable impurities. These may include the free amino acid, di- and tri-Fmoc-amino acid derivatives, and byproducts from the Fmoc-protection reaction. sigmaaldrich.com Optimized HPLC/UPLC methods are designed to resolve these potential contaminants from the main product peak, ensuring accurate purity assessment. sigmaaldrich.com
Table 1: General HPLC/UPLC Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 or C8, 1.7-5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.5-1.5 mL/min for HPLC, 0.2-0.6 mL/min for UPLC |
| Detection | UV at ~265 nm or Fluorescence (Ex: 266 nm, Em: 305 nm) |
| Column Temperature | 25-40 °C |
This table presents generalized conditions. Method parameters should be optimized for the specific analysis of this compound.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a racemic mixture, the separation of its D and L enantiomers is critical, especially when one enantiomer is required for a specific biological application. Chiral chromatography is the primary technique used to determine the enantiomeric excess (e.e.) of the desired stereoisomer.
Chiral Stationary Phases (CSPs): A variety of chiral stationary phases are available for the separation of Fmoc-amino acid enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in reversed-phase mode. phenomenex.com Macrocyclic glycopeptide antibiotics, like teicoplanin and vancomycin, are also effective CSPs for the chiral resolution of N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com
Methodology: The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times and allowing for their separation. The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a significant role in achieving optimal enantioseparation. sigmaaldrich.com
Table 2: Chiral HPLC Method Considerations for Fmoc-Amino Acids
| Parameter | Typical Approaches |
|---|---|
| Column | Polysaccharide-based (e.g., Lux Cellulose-1) or Macrocyclic Glycopeptide-based (e.g., Chirobiotic T) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Methanol and acidic/basic additives (e.g., TFA, DEA) |
| Detection | UV at ~265 nm |
| Elution Order | Dependent on the specific CSP and mobile phase used |
Specific method development is required to achieve baseline separation of the enantiomers of this compound.
Spectroscopic Characterization of Derivatized Products
Spectroscopic techniques are vital for the structural confirmation of this compound and its derivatized products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization.
Advanced NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used for unambiguous signal assignment.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the fluorenyl group, the methine proton of the Fmoc group, the alpha-proton of the amino acid, and the methylene (B1212753) protons of the heptanedioic acid backbone. hmdb.caphytobank.ca The chemical shifts and coupling patterns of these protons provide valuable structural information.
¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acids and the urethane (B1682113) linkage, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the amino acid chain. chemicalbook.comhmdb.ca
Mass Spectrometry for Molecular Confirmation and Impurity Profiling
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying and profiling any impurities.
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Fmoc-amino acids, as it typically produces the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻, allowing for straightforward molecular weight determination. rsc.org
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. The fragmentation pattern can help to confirm the identity of the compound and to characterize any impurities that may be present. For instance, a characteristic loss of the Fmoc group is often observed.
Table 3: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₂₂H₂₃NO₆ avantorsciences.comnih.gov |
| Molecular Weight | 397.43 g/mol avantorsciences.comnih.gov |
| [M+H]⁺ (Positive Ion Mode) | m/z 398.15 |
| [M-H]⁻ (Negative Ion Mode) | m/z 396.14 |
These are theoretical values. Experimental values may vary slightly.
Quantitative Analysis Methods for this compound and its Conjugates
Accurate quantification of this compound and its peptide conjugates is essential in many research contexts. HPLC and UPLC methods, as described in section 5.1.1, are the primary techniques for quantitative analysis.
Methodology: Quantitative analysis by HPLC/UPLC typically involves the creation of a calibration curve using a series of standards of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. The use of an internal standard can improve the accuracy and precision of the quantification.
For the quantification of the free amino acid after cleavage from a peptide, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) in combination with a thiol, or with Fmoc-Cl itself, followed by fluorescence or UV detection, is a common and sensitive approach. jasco-global.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
